![molecular formula C18H12N2O3 B1609324 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one CAS No. 61034-11-5](/img/structure/B1609324.png)
7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one
Overview
Description
7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one, also known as HPPC, is a synthetic compound that belongs to the class of flavones. HPPC has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is known to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. Additionally, 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been found to activate the AMPK signaling pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been found to exhibit several biochemical and physiological effects in the body. The compound has been shown to possess potent antioxidant activity, which helps to protect cells from oxidative damage. Additionally, 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. Furthermore, 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Advantages and Limitations for Lab Experiments
7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize in high yield and purity, making it readily available for research purposes. Additionally, 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, there are also some limitations associated with 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one. The compound has poor solubility in water, which can make it challenging to administer in vivo. Additionally, the mechanism of action of 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one. One area of interest is the development of 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one-based drugs for the treatment of inflammation, cancer, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one and to identify its molecular targets. Furthermore, studies are needed to investigate the pharmacokinetics and toxicity of 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one in vivo, which will be critical for the development of 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one-based drugs.
Scientific Research Applications
7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of inflammation, cancer, and neurodegenerative disorders. In a study conducted by Yang et al., 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one was found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-induced macrophages. Additionally, 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
properties
IUPAC Name |
7-hydroxy-3-(1-phenylpyrazol-4-yl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-14-6-7-15-17(8-14)23-11-16(18(15)22)12-9-19-20(10-12)13-4-2-1-3-5-13/h1-11,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBGJFLBMNUDEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=COC4=C(C3=O)C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419914 | |
Record name | 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80419914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one | |
CAS RN |
61034-11-5 | |
Record name | 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80419914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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